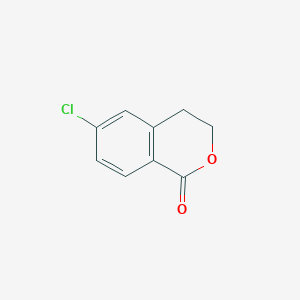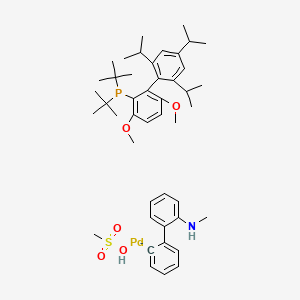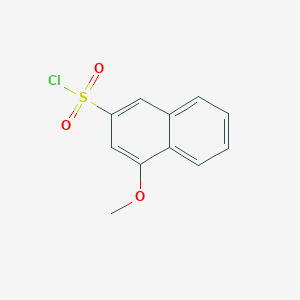
(4-Methoxybutyl)triphenylphosphonium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxybutyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C23H26BrOP. It is a member of the triphenylphosphonium family, which is known for its applications in organic synthesis and as intermediates in various chemical reactions .
Preparation Methods
The synthesis of (4-Methoxybutyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-methoxybutyl bromide. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
(4-Methoxybutyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cycloaddition Reactions: It can undergo 1,3-dipolar cycloaddition reactions with azides to form triazoles.
Common reagents used in these reactions include azides, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Methoxybutyl)triphenylphosphonium bromide has several applications in scientific research:
Biology: The compound is used in the study of biological systems, particularly in the investigation of mitochondrial function and dynamics.
Mechanism of Action
The mechanism of action of (4-Methoxybutyl)triphenylphosphonium bromide involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium moiety allows the compound to accumulate in the mitochondria due to the negative membrane potential. Once inside the mitochondria, it can exert its effects by interacting with mitochondrial proteins and disrupting their function, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
(4-Methoxybutyl)triphenylphosphonium bromide can be compared with other similar compounds such as:
(4-Bromobutyl)triphenylphosphonium bromide: This compound has a similar structure but with a bromobutyl group instead of a methoxybutyl group.
(4-Carboxybutyl)triphenylphosphonium bromide: This compound has a carboxybutyl group and is used in the delivery of pro-apoptotic peptides into mitochondria.
The uniqueness of this compound lies in its methoxy group, which can influence its solubility, reactivity, and interaction with biological systems .
Properties
Molecular Formula |
C23H26BrOP |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
4-methoxybutyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C23H26OP.BrH/c1-24-19-11-12-20-25(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23;/h2-10,13-18H,11-12,19-20H2,1H3;1H/q+1;/p-1 |
InChI Key |
KMZUQFOWWCIPCL-UHFFFAOYSA-M |
Canonical SMILES |
COCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


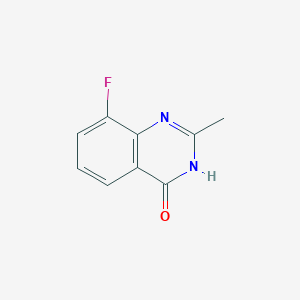
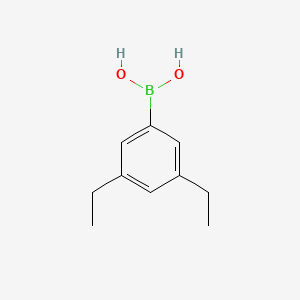
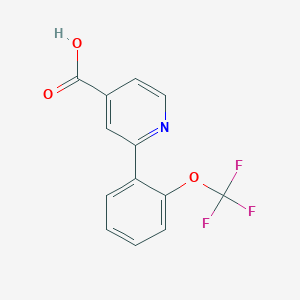
![Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B13912899.png)
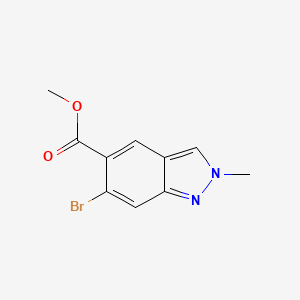
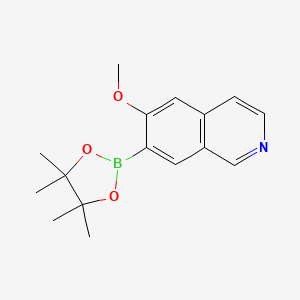
![4'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B13912911.png)
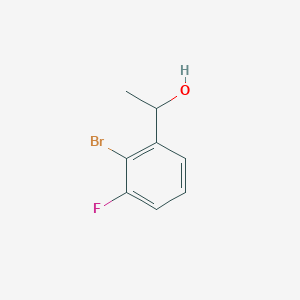

![[(2S)-3-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl-[(2S)-1-[[(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-1-oxopropan-2-yl]amino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13912921.png)
![Methyl[1-(3-methylpyridin-2-yl)ethyl]amine](/img/structure/B13912925.png)
